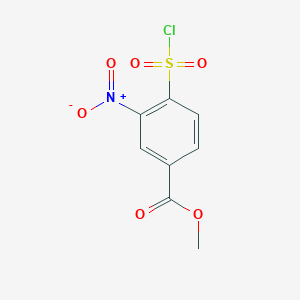

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Description

Significance and Research Context of Chlorosulfonylated Nitroaromatic Esters

Chlorosulfonylated nitroaromatic esters represent a class of chemical compounds with considerable utility in organic synthesis. The presence of three key functional groups—a nitro group, a chlorosulfonyl group, and an ester—imparts a unique chemical reactivity to these molecules. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while directing incoming groups to the meta position. rsc.org

The chlorosulfonyl group is a highly reactive moiety that can readily undergo nucleophilic substitution reactions. This functionality allows for the introduction of a sulfonyl group, which is a common feature in many biologically active compounds and functional materials. The ester group provides a site for further chemical modification, such as hydrolysis to a carboxylic acid or amidation to an amide.

The combination of these functional groups in a single molecule makes chlorosulfonylated nitroaromatic esters valuable building blocks for the synthesis of a wide range of target molecules. For instance, derivatives of 3-methyl-4-nitrobenzoate have been investigated as potential antifungal agents. researchgate.net While direct research on Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests its potential as an intermediate in the synthesis of novel compounds with applications in medicinal chemistry and materials science.

Historical Perspective on the Synthesis and Application of this compound Precursors

The synthesis of this compound can be conceptually traced back to well-established reactions in organic chemistry, primarily the nitration of aromatic esters and the chlorosulfonation of nitroaromatic compounds.

A key precursor to the title compound is methyl 3-nitrobenzoate. The synthesis of methyl 3-nitrobenzoate is a classic example of an electrophilic aromatic substitution reaction. rsc.org Historically, this has been achieved by the nitration of methyl benzoate (B1203000) using a mixture of concentrated nitric acid and sulfuric acid. rsc.orgorgsyn.org This reaction is regioselective, yielding predominantly the meta-substituted product due to the electron-withdrawing nature of the methyl ester group. rsc.org The procedure for this nitration has been well-documented and is a common experiment in academic organic chemistry laboratories. rsc.orgsouthalabama.eduissr.edu.kh

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound appears to be centered on its role as a chemical intermediate rather than an end product with direct applications. Its value lies in the synthetic possibilities offered by its trifunctional nature. The chlorosulfonyl group, in particular, is a versatile handle for the introduction of sulfonamide and sulfonate ester moieties, which are prevalent in many pharmaceuticals.

While specific studies detailing the use of this compound are limited, research on analogous compounds provides insight into its potential applications. For instance, related methanesulfonyl nitrobenzoate derivatives have been explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Future research involving this compound is likely to focus on its utilization in the synthesis of novel, biologically active molecules. The combination of the nitro group, which can be reduced to an amine, and the reactive chlorosulfonyl group allows for the construction of diverse molecular scaffolds. As the demand for new therapeutic agents and functional materials continues to grow, the utility of versatile building blocks like this compound is expected to increase. Further exploration of its reactivity and the biological properties of its derivatives could open up new avenues in drug discovery and materials science.

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCZSBGBDORDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458839 | |

| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162010-78-8 | |

| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chlorosulfonyl)-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Chlorosulfonyl 3 Nitrobenzoate

Reactivity of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic functional group, primarily known for its susceptibility to nucleophilic attack, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids.

Nucleophilic Displacement Reactions for Sulfonamide Formation

The most prominent reaction of the chlorosulfonyl group is its conversion to a sulfonamide. This is achieved through a nucleophilic displacement reaction where a nitrogen-containing nucleophile, such as an amine, attacks the electrophilic sulfur atom. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of a stable S-N bond. The general mechanism involves the amine's lone pair of electrons attacking the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrogen chloride (HCl) that is formed. scbt.com

Reactions with Amines and Substituted Amines

The reaction of methyl 4-(chlorosulfonyl)-3-nitrobenzoate with primary and secondary amines is a robust method for the synthesis of a diverse range of sulfonamides. The reaction conditions are generally mild, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced. mdpi.com The nature of the amine (primary or secondary, aliphatic or aromatic) influences the reaction rate and the properties of the resulting sulfonamide.

For instance, the reaction with a primary amine would yield a secondary sulfonamide, while a secondary amine would result in a tertiary sulfonamide. The presence of electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially requiring more forcing conditions for the reaction to proceed efficiently.

Table 1: Representative Examples of Sulfonamide Formation from Aryl Sulfonyl Chlorides and Amines

| Amine | Product | Typical Reaction Conditions |

|---|---|---|

| Aniline | N-phenylsulfonamide | Base (e.g., pyridine), room temperature |

| Diethylamine | N,N-diethylsulfonamide | Base (e.g., triethylamine), 0°C to room temperature |

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can participate in various reduction reactions.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group (-NH₂) using a variety of reducing agents. The choice of reagent is crucial to avoid the reduction of the other functional groups present in the molecule. Chemoselective reduction is often desired to preserve the ester and chlorosulfonyl or sulfonamide functionalities. nih.gov

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. mdpi.com Metal-based reductions using tin (Sn) or iron (Fe) in acidic media are also widely employed. mdpi.com For enhanced chemoselectivity, reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts (e.g., FeCl₂) have been shown to effectively reduce the nitro group while leaving ester functionalities intact. google.comresearchgate.net

The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.

Table 2: Common Reagents for the Chemoselective Reduction of Aromatic Nitro Compounds

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature, 1-4 atm H₂ | Can also reduce other functional groups if not controlled |

| Fe, HCl | Ethanol/water, reflux | Generally chemoselective for the nitro group |

| SnCl₂·2H₂O | Ethanol, reflux | Mild and often used for selective reductions |

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. The reactivity of the ester is influenced by the electronic nature of the substituents on the aromatic ring.

Hydrolysis and Transesterification Reactions

Hydrolysis is the reaction of the methyl ester with water to yield the corresponding carboxylic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. This process is reversible. bldpharm.com

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then expels the methoxide (B1231860) ion to form the carboxylate salt. This reaction is irreversible. researchgate.net

The presence of the electron-withdrawing nitro and chlorosulfonyl groups on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon, making the methyl ester of this compound more susceptible to hydrolysis compared to unsubstituted methyl benzoate (B1203000). rsc.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of the corresponding ethyl ester and methanol. Driving the reaction to completion often involves using the reactant alcohol as the solvent or removing the methanol as it is formed. researchgate.net

Table 3: Conditions for Hydrolysis and Transesterification of Methyl Benzoate Derivatives

| Reaction | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis | H₂SO₄ or HCl | Aqueous solution, heat | Carboxylic acid |

| Hydrolysis | NaOH or KOH | Aqueous alcohol, heat | Carboxylate salt |

| Transesterification | H₂SO₄ or TsOH | Excess of another alcohol, heat | New ester |

Multi-functional Reactivity and Sequential Transformations

The chemical architecture of this compound is characterized by the presence of three distinct and reactive functional groups attached to a benzene ring: a chlorosulfonyl group (-SO₂Cl), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). This multi-functional nature makes the compound a versatile intermediate in organic synthesis, as each group can undergo chemical transformation under specific conditions. The significant differences in the reactivity of these groups allow for a high degree of chemoselectivity, enabling sequential reactions that modify one part of the molecule while leaving the others intact. This controlled, stepwise modification is fundamental to the synthesis of complex, polyfunctional aromatic compounds.

The general order of reactivity towards common transformations is governed by the inherent chemical properties of each functional group. The chlorosulfonyl group is a highly reactive acyl halide-type functional group, making it exceptionally susceptible to nucleophilic attack. The nitro group is primarily susceptible to reduction. The methyl ester is comparatively stable and typically requires more forcing conditions, such as strong acid or base, to undergo hydrolysis. This hierarchy of reactivity dictates the most logical pathways for sequential transformations.

A common and synthetically useful pathway involves a three-step sequence: (1) reaction at the chlorosulfonyl group, (2) reduction of the nitro group, and (3) hydrolysis of the methyl ester.

Sulfonamide Formation: The chlorosulfonyl group is the most electrophilic and reactive site on the molecule. It reacts readily with a wide range of nucleophiles. For instance, treatment with primary or secondary amines in the presence of a base (like pyridine or triethylamine) leads to the formation of a stable sulfonamide linkage. ekb.eg This reaction is typically rapid and can be performed under mild conditions, ensuring that the less reactive nitro and ester groups remain unchanged.

Nitro Group Reduction: Following the formation of the sulfonamide, the nitro group can be selectively reduced to a primary amine (-NH₂). A variety of reducing agents can accomplish this transformation chemoselectively. wikipedia.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is effective, although care must be taken to avoid side reactions depending on the substrate. commonorganicchemistry.com Alternatively, metal-acid systems (like iron in acetic acid) or metal salts such as tin(II) chloride (SnCl₂) provide mild and selective reduction of the aromatic nitro group without affecting the sulfonamide or ester functionalities. commonorganicchemistry.com

Ester Hydrolysis: The final step in this illustrative sequence is the hydrolysis of the methyl ester to a carboxylic acid (-COOH). This transformation is generally conducted under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. researchgate.net Alternatively, acid-catalyzed hydrolysis can be employed. These conditions are typically harsher than those required for the previous two steps and are therefore reserved for the final stage of the synthesis to avoid premature reaction of other groups. researchgate.net

This stepwise approach allows for the systematic construction of complex molecules, such as substituted aminobenzoic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science. The predictable reactivity of each functional group in this compound makes it a reliable platform for developing diverse molecular structures.

The table below outlines a representative sequential transformation of this compound.

| Step | Transformation | Typical Reagents | Intermediate/Final Product |

|---|---|---|---|

| 1 | Sulfonamide Formation | Primary or Secondary Amine (R¹R²NH), Pyridine or Triethylamine | Methyl 4-(N,N-disubstituted-sulfamoyl)-3-nitrobenzoate |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O, Ethanol; or H₂, Pd/C | Methyl 3-amino-4-(N,N-disubstituted-sulfamoyl)benzoate |

| 3 | Ester Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 3-Amino-4-(N,N-disubstituted-sulfamoyl)benzoic acid |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate. Through the analysis of ¹H and ¹³C spectra, as well as two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The proton NMR (¹H NMR) spectrum of this compound is expected to display signals corresponding to the aromatic protons and the methyl ester group. The specific chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-withdrawing nitro (-NO₂), chlorosulfonyl (-SO₂Cl), and methyl ester (-COOCH₃) groups.

Based on the substitution pattern, the aromatic region should feature three distinct proton signals. The methyl group of the ester will appear as a singlet. While specific experimental data is not publicly available, a predicted analysis of the spectrum is presented below.

| Predicted Proton Signal | Chemical Shift (δ) Range (ppm) | Multiplicity | Expected Coupling |

| H-2 | 8.5 - 8.8 | Doublet (d) | ³J (ortho) |

| H-5 | 8.2 - 8.5 | Doublet of doublets (dd) | ³J (ortho), ⁴J (meta) |

| H-6 | 7.9 - 8.2 | Doublet (d) | ³J (ortho) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Note: The table presents predicted values based on standard chemical shift increments and coupling constant patterns. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring, one for the carbonyl group of the ester, and one for the methyl group. The chemical shifts are heavily influenced by the attached functional groups.

| Predicted Carbon Signal | Chemical Shift (δ) Range (ppm) | Type |

| C=O (Ester) | 163 - 166 | Quaternary |

| C-NO₂ | 148 - 152 | Quaternary |

| C-SO₂Cl | 140 - 144 | Quaternary |

| C-COOCH₃ | 133 - 136 | Quaternary |

| Aromatic CH | 124 - 135 | Tertiary |

| Aromatic CH | 124 - 135 | Tertiary |

| Aromatic CH | 124 - 135 | Tertiary |

| -OCH₃ | 52 - 55 | Primary |

Note: The table presents predicted values based on standard chemical shift ranges. Actual experimental values may vary.

To unambiguously assign the specific proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would be expected between the signals for H-5 and H-6, and between H-5 and H-2 (a weaker, meta-coupling correlation might also be visible), confirming their positions relative to one another on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps proton signals to the carbon atoms to which they are directly attached. An HSQC spectrum would show a correlation cross-peak for each C-H bond, definitively linking the signals of H-2, H-5, and H-6 to their corresponding carbon resonances in the ¹³C spectrum. The methyl proton singlet would also correlate to the methyl carbon signal. This allows for the precise assignment of the tertiary aromatic carbon signals predicted in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental formula.

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry. In a FAB-MS experiment, the sample is ionized by a beam of high-energy neutral atoms, which typically results in minimal fragmentation. This method is well-suited for producing intact molecular ions. For this compound, this technique would be expected to generate a prominent protonated molecular ion peak, [M+H]⁺. Given the compound's monoisotopic mass of approximately 278.96 Da, the [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of approximately 279.97.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition from the measured mass. The calculated monoisotopic mass for the molecular formula of this compound, C₈H₆ClNO₆S, is 278.960436 Da. epa.gov

HRMS analysis would seek to find ions corresponding to this mass, typically as various adducts. The confirmation of the experimental mass matching the calculated mass to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

| Adduct Ion | Predicted m/z uni.lu |

| [M+H]⁺ | 279.96773 |

| [M+Na]⁺ | 301.94967 |

| [M+NH₄]⁺ | 296.99427 |

| [M+K]⁺ | 317.92361 |

| [M-H]⁻ | 277.95317 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorption of IR radiation excites molecular vibrations, such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch (ester): A strong absorption band typically in the region of 1730-1750 cm⁻¹.

Ar-NO₂ stretch (nitro group): Two distinct bands corresponding to asymmetric and symmetric stretching, usually found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

S=O stretch (sulfonyl chloride): Strong absorption bands for the sulfonyl group, typically appearing in the ranges of 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

C-O stretch (ester): A band in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretch: Peaks in the 1400-1600 cm⁻¹ range.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

A comprehensive analysis of the FTIR spectrum would provide strong evidence for the presence of these key functional groups, thereby confirming the compound's identity.

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, one would expect to observe signals corresponding to:

Aromatic ring vibrations: The benzene ring would produce characteristic Raman bands.

Nitro group vibrations: The symmetric stretch of the nitro group is often strong in the Raman spectrum.

Sulfonyl chloride group vibrations: The S=O symmetric stretch would also be Raman active.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a thorough structural characterization.

Electronic Spectroscopy (UV-Vis) in Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for compounds containing conjugated systems, such as the aromatic ring in this compound.

The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a π orbital in conjugated systems) to a higher energy orbital (π*). The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation and the presence of various chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

The benzene ring is a primary chromophore in this molecule. The presence of the nitro group and the methyl ester group, which are auxochromes, would be expected to shift the λmax to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. A detailed analysis of the UV-Vis spectrum, including the position and intensity of the absorption bands, would provide valuable insight into the electronic structure of the conjugated system within this compound.

Computational and Theoretical Studies on Methyl 4 Chlorosulfonyl 3 Nitrobenzoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For a compound like Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, these studies would provide critical insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds structurally similar to this compound, such as other nitro-substituted benzenesulfonyl chlorides, DFT calculations using functionals like B3LYP are employed to determine the optimized molecular geometry and analyze molecular orbitals. cdnsciencepub.com Such studies typically focus on the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) to understand the molecule's electrophilic and nucleophilic sites, respectively. For related nitroaromatic compounds, the LUMO is often located on the nitrophenyl group, which is a key factor in their electrochemical behavior. cdnsciencepub.com

A hypothetical data table for DFT-calculated properties of this compound, were the data available, would resemble the following:

| Parameter | Calculated Value |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Semi-Empirical Methods for Conformational Analysis

Semi-empirical methods provide a computationally less expensive way to explore the potential energy surface of a molecule. These methods are particularly useful for preliminary conformational analysis of flexible molecules. For instance, studies on methyl 3-nitrobenzoate have utilized semi-empirical methods to initially explore various rotational isomers. researchgate.net This approach helps identify the most stable conformers, which can then be subjected to more accurate, higher-level calculations. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial for its reactivity and interaction with other molecules. Conformational analysis maps the energy of the molecule as a function of its geometry.

Rotational Isomers and Their Stability

For this compound, rotation around the single bonds, particularly the C(aryl)-S and C(aryl)-C(carbonyl) bonds, would give rise to different rotational isomers (rotamers). In a related study on methyl 3-nitrobenzoate, two stable planar isomers resulting from rotation around the C(ar)–C(carbonyl) bond were identified as the most stable in a vacuum, with calculated population proportions of 66% and 34%. researchgate.net The stability of these rotamers is often dictated by subtle intramolecular interactions, such as those between the oxygen atoms of the ester group and adjacent hydrogen atoms on the aromatic ring. researchgate.net

A prospective data table summarizing the relative energies of rotamers for this compound would look like this:

| Rotational Isomer | Dihedral Angle(s) (°) | Relative Energy (kJ/mol) | Population (%) |

| Rotamer A | Data not available | Data not available | Data not available |

| Rotamer B | Data not available | Data not available | Data not available |

| Rotamer C | Data not available | Data not available | Data not available |

Energy Barriers and Interconversion Dynamics

The energy barriers between different conformers determine the rate at which they can interconvert. These barriers can be calculated as the energy of the transition state connecting two stable rotamers. For methyl 3-nitrobenzoate, the rotational energy barrier around the C(ar)–C(carbonyl) bond was found to be approximately 26 kJ/mol. researchgate.net This value indicates the energy required to rotate the methyl ester group from its most stable planar conformation. Understanding these energy barriers is essential for describing the dynamic conformational behavior of the molecule in different environments.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

The vibrational frequencies of this compound, which correspond to peaks in its Infrared (IR) and Raman spectra, can be predicted with a high degree of accuracy using Density Functional Theory (DFT). A common approach involves geometry optimization of the molecule followed by a frequency calculation. The B3LYP functional with a basis set such as 6-311++G(d,p) is often employed for this purpose. scirp.orgresearchgate.net

The calculations yield a set of harmonic vibrational frequencies. These are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, the computed frequencies are typically scaled using empirical scaling factors to improve agreement with experimental data. researchgate.net

For this compound, characteristic vibrational modes would be expected for the sulfonyl chloride (-SO₂Cl), nitro (-NO₂), and methyl ester (-COOCH₃) groups. Based on studies of similar molecules, such as 4-methyl-3-nitrobenzoic acid, the following assignments can be anticipated. scirp.orgresearchgate.net

Illustrative Predicted Vibrational Frequencies for this compound (Based on data for analogous compounds)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Weak-Medium |

| C-H Stretch (Methyl) | 2990-2950 | Weak-Medium |

| C=O Stretch (Ester) | ~1720 | Strong |

| NO₂ Asymmetric Stretch | ~1530 | Very Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| NO₂ Symmetric Stretch | ~1350 | Very Strong |

| S=O Asymmetric Stretch | ~1380 | Strong |

| S=O Symmetric Stretch | ~1180 | Strong |

| C-O Stretch (Ester) | 1300-1200 | Strong |

| S-Cl Stretch | ~750 | Medium |

This table is for illustrative purposes and shows the type of data generated from a DFT frequency calculation. The values are estimates based on characteristic group frequencies and computational studies of related molecules.

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-31G(d) level), is the most common approach for calculating NMR shielding tensors. rsc.org These tensors are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard, such as Tetramethylsilane (TMS).

For this compound, distinct signals would be predicted for the aromatic protons, the methyl ester protons, and the various carbon atoms. The electron-withdrawing nature of the nitro and chlorosulfonyl groups would significantly influence the chemical shifts of the aromatic protons and carbons, causing them to appear at higher ppm values (downfield). aiinmr.com

Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Referenced to TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.9 | ~53 |

| Aromatic H (ortho to -COOCH₃) | ~8.2 | - |

| Aromatic H (meta to -COOCH₃) | ~8.5 | - |

| Aromatic H (ortho to -SO₂Cl) | ~8.7 | - |

| C=O (Ester) | - | ~164 |

| Aromatic C (ipso-COOCH₃) | - | ~132 |

| Aromatic C (ipso-NO₂) | - | ~149 |

| Aromatic C (ipso-SO₂Cl) | - | ~140 |

| Other Aromatic C | - | 125-135 |

This table is for illustrative purposes. The predicted values are estimates based on experimental data for related compounds like methyl 3-nitrobenzoate and general substituent effects in benzene (B151609) rings. aiinmr.combrainly.comchegg.comchegg.com

Reaction Mechanism Studies through Computational Approaches

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and the transition states that connect them.

The sulfonyl chloride group is a key reactive site in this compound, susceptible to nucleophilic substitution. A common reaction would involve the attack of a nucleophile (e.g., an amine or an alcohol) on the sulfur atom, leading to the displacement of the chloride ion.

Computationally, the transition state (TS) for such a reaction can be located on the potential energy surface. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to find an initial guess for the TS geometry, which is then fully optimized. A true first-order saddle point (i.e., a transition state) is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the breaking of the S-Cl bond and the formation of the new bond between sulfur and the nucleophile.

For a typical Sₙ2 reaction at the sulfur center, the transition state would feature a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride group occupying the apical positions. mdpi.comresearchgate.net

Once a transition state has been successfully located and verified, a Reaction Coordinate Analysis can be performed to confirm that it connects the desired reactants and products. This is typically done by performing an Intrinsic Reaction Coordinate (IRC) calculation. mdpi.com

An IRC analysis involves following the path of steepest descent downhill from the transition state on the potential energy surface in both the forward and reverse directions. The forward path leads to the reaction products (e.g., a sulfonamide), while the reverse path leads back to the reactants (this compound and the nucleophile).

Applications in Advanced Organic Synthesis

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate as a Building Block for Complex Molecules

The compound's utility stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity. The chlorosulfonyl group is particularly reactive towards nucleophiles, serving as a primary site for modification.

One of the primary applications of this compound is in the synthesis of sulfonylurea derivatives. The sulfonylurea moiety is a key pharmacophore found in a variety of therapeutic agents. The synthesis is typically achieved through the reaction of the highly reactive sulfonyl chloride group with a primary or secondary amine, forming a stable sulfonamide bond, which can then be further reacted to generate the urea component. This reaction is a cornerstone for creating libraries of novel compounds for biological screening.

The general reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, displacing the chloride and forming the sulfonamide linkage. This straightforward reaction allows for the introduction of a wide array of substituents, depending on the choice of the amine reactant.

Table 1: Examples of Sulfonylurea Precursors from this compound

| Amine Reactant | Resulting Sulfonamide Intermediate | Potential Application Class |

|---|---|---|

| Aniline | N-phenyl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamide | Antidiabetic, Herbicidal |

| Cyclohexylamine | N-cyclohexyl-4-(methoxycarbonyl)-2-nitrobenzenesulfonamide | Antidiabetic, Anticancer |

| 4-Aminophenol | N-(4-hydroxyphenyl)-4-(methoxycarbonyl)-2-nitrobenzenesulfonamide | Antimicrobial, Anticancer |

The reactive nature of the aryl sulfonyl chloride group in this compound also enables its use in the synthesis of various heterocyclic compounds. Aryl sulfonyl chlorides are precursors for creating sulfur-containing heterocycles, which are prevalent in many biologically active molecules. acs.org

For instance, intramolecular or intermolecular reactions with bifunctional nucleophiles can lead to the formation of cyclic structures. A reaction with a compound containing both an amine and a hydroxyl group, for example, can lead to the formation of cyclic sulfonamides, known as sultams. These heterocyclic scaffolds are of significant interest in medicinal chemistry. The synthesis of heteroaryl sulfonamides can be challenging, but methods utilizing aryl sulfonyl chlorides provide a direct route to these important structures. acs.orgnih.gov

Role in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting material for drug discovery programs, offering pathways to enzyme inhibitors, targeted prodrugs, and other compounds with potential therapeutic value.

The presence of a nitro group on the aromatic ring is particularly significant for the design of prodrugs, especially for targeted cancer therapy. Prodrugs are inactive compounds that are converted into their active form within the body. The nitroaromatic moiety can be selectively reduced to an amino group by nitroreductase enzymes, which are often overexpressed in the hypoxic (low-oxygen) environments characteristic of solid tumors.

This bioactivation mechanism allows for the targeted release of a cytotoxic agent at the tumor site, minimizing systemic toxicity. This compound can be used as a scaffold where the sulfonyl chloride group links the nitroaromatic trigger to a known therapeutic agent. Upon reduction of the nitro group in a hypoxic environment, a cascade reaction can be initiated to release the active drug.

Benzoic acid derivatives are a known class of inhibitors for various enzymes, including influenza neuraminidase. This compound serves as an excellent starting point for generating a diverse library of substituted benzoic acid compounds to screen for enzyme inhibitory activity.

The sulfonyl chloride handle can be readily reacted with a wide range of amines and alcohols to produce a corresponding library of sulfonamides and sulfonate esters. These modifications allow for systematic exploration of the chemical space around the benzoic acid core to optimize binding interactions with the target enzyme's active site. The nitro group can also be further modified or may itself contribute to binding or selectivity.

Table 2: Hypothetical Library of Neuraminidase Inhibitor Candidates

| Reactant | Functional Group Introduced | Potential Interaction |

|---|---|---|

| Morpholine | Morpholinylsulfamoyl | Hydrogen bonding, improved solubility |

| 3-Aminophenol | (3-hydroxyphenyl)sulfamoyl | Additional hydrogen bonding |

| Piperidine | Piperidin-1-ylsulfonyl | Hydrophobic interactions |

Beyond specific applications in prodrugs and enzyme inhibitors, this compound is a precursor to compounds with a broad spectrum of potential biological activities. The synthesis of novel sulfonylurea derivatives from this starting material has led to compounds with significant antimicrobial properties.

Furthermore, the nitroaromatic structural motif is a component of numerous biologically active compounds. The ability to generate a wide array of derivatives by modifying the sulfonyl chloride group allows for the exploration of structure-activity relationships for various therapeutic targets. The subsequent reduction of the nitro group to an amine provides another point for diversification, leading to aminobenzoic acid derivatives that are themselves valuable intermediates in pharmaceutical synthesis.

Table 3: Biological Activities of Compound Classes Derived from this compound

| Derived Compound Class | Potential Biological Activity | Rationale |

|---|---|---|

| Sulfonamides | Antibacterial, Diuretic, Anticancer | The sulfonamide moiety is a well-established pharmacophore. |

| Sulfonylureas | Antidiabetic, Antimicrobial, Herbicidal | This class is known to interact with various biological targets. |

| Nitroaromatics | Hypoxia-activated anticancer agents | Selective reduction of the nitro group in tumor environments. |

Utilization in Material Science and Polymer Chemistry

In the realm of material science, compounds containing sulfonyl and nitro functionalities can be employed as monomers or modifying agents for polymers. The sulfonyl group can be incorporated into polymer backbones to enhance thermal stability and chemical resistance.

There is currently no specific research available that details the use of this compound in polymer chemistry. However, its structure suggests potential applications in the synthesis of specialty polymers with tailored properties. For instance, it could theoretically be used to introduce pendant nitro and ester groups onto a polymer chain, which could then be further functionalized.

Catalytic Applications and Mechanistic Insights

The potential for this compound or its derivatives to act as catalysts has not been explored in the available literature. The electron-withdrawing nature of the nitro and sulfonyl chloride groups significantly influences the electronic properties of the benzene (B151609) ring, which could be harnessed in certain catalytic cycles.

Mechanistic studies involving this specific compound are also absent from public databases. Insights into its reactivity are therefore drawn from the well-understood chemistry of sulfonyl chlorides, nitroarenes, and methyl benzoates. The interplay of these functional groups would likely lead to complex reactivity profiles, warranting further investigation.

Environmental and Safety Considerations in Research

Hazard Identification and Risk Assessment in Laboratory Settings

A thorough risk assessment is the foundation of safe laboratory practice. For Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, this involves identifying its potential hazards and implementing appropriate control measures. While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for this compound is not extensively detailed in the provided results, information for structurally similar compounds, such as Methyl 4-chloro-3-nitrobenzoate, provides valuable insight into its potential hazards. nih.gov

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. fishersci.com It is classified as a Dangerous Good for transport, which may incur additional shipping charges. scbt.com

Potential Hazard Statements:

Causes skin irritation. fishersci.comangenechemical.com

Causes serious eye irritation. angenechemical.com

May cause respiratory irritation. fishersci.comangenechemical.com

Harmful if swallowed. angenechemical.com

A comprehensive risk assessment in a laboratory setting should involve:

Reviewing the Safety Data Sheet (SDS): Before handling the compound, researchers must consult the SDS for detailed information on hazards, protective measures, and emergency procedures.

Evaluating the experimental procedure: The specific manipulations of the compound (e.g., heating, grinding, dissolving) can influence the risk of exposure.

Assessing the work environment: The presence of adequate ventilation, such as fume hoods, and the availability of emergency equipment like safety showers and eyewash stations are critical. fishersci.com

The following table summarizes the potential GHS classifications based on data for similar compounds.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Acute toxicity, oral | Category 4 |  | Warning | H302: Harmful if swallowed angenechemical.com |

| Skin corrosion/irritation | Category 2 |  | Warning | H315: Causes skin irritation angenechemical.com |

| Serious eye damage/eye irritation | Category 2A |  | Warning | H319: Causes serious eye irritation angenechemical.com |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |  | Warning | H335: May cause respiratory irritation angenechemical.com |

Responsible Handling and Disposal of this compound

Responsible handling and disposal are crucial to protect both the researcher and the environment.

Handling:

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves (inspected before use), and a lab coat. angenechemical.comsigmaaldrich.comfishersci.com

Ventilation: The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors. angenechemical.comechemi.com

Safe Practices: Avoid dust formation during handling. angenechemical.comfishersci.com Wash hands thoroughly after handling the compound. fishersci.com Avoid contact with skin, eyes, and clothing. coleparmer.com Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated place. fishersci.comechemi.com

Disposal:

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3. coleparmer.com

Disposal Method: The compound and its containers must be disposed of through a licensed and approved waste disposal plant. fishersci.comsigmaaldrich.com Do not let the product enter drains, as it may be harmful to aquatic life. sigmaaldrich.com Unused or surplus material should be offered to a licensed disposal company. sigmaaldrich.com Contaminated packaging should be disposed of as unused product. sigmaaldrich.com

Q & A

Q. What are the critical considerations for optimizing the synthesis of methyl 4-(chlorosulfonyl)-3-nitrobenzoate?

A methodological approach involves sequential functionalization of the benzoate scaffold. First, nitration of methyl benzoate derivatives typically employs concentrated sulfuric acid as a catalyst and nitric acid as the nitrating agent (e.g., as demonstrated for methyl 3-nitrobenzoate in ). However, introducing the chlorosulfonyl group requires sulfonation followed by chlorination. Key factors include:

- Temperature control : Nitration is exothermic; rapid temperature spikes can lead to byproducts (e.g., dinitro derivatives).

- Stoichiometry : Excess chlorosulfonic acid may improve sulfonation efficiency but risks over-sulfonation.

- Purification : Recrystallization (e.g., using methanol) is critical, as TLC analysis often reveals mixed phases in crude products (see ).

- Safety : The chlorosulfonyl group is moisture-sensitive; reactions should be conducted under anhydrous conditions .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

- IR Spectroscopy : The chlorosulfonyl group (-SOCl) exhibits strong asymmetric stretching at ~1370–1350 cm and symmetric stretching at ~1170–1150 cm. The nitro group (-NO) shows peaks at ~1530 and 1350 cm (see for nitrobenzoate IR data).

- NMR : The aromatic proton adjacent to the nitro group (C-3) is deshielded, appearing as a doublet of doublets (δ 8.6–8.8 ppm). The methyl ester resonates as a singlet at δ ~3.9 ppm.

- Mass Spectrometry : The molecular ion [M] at m/z 279.59 (CHClNOS) and fragments like [M–Cl] and [M–NO] confirm functional groups .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence hydrogen-bonding patterns in crystal structures of nitrobenzoate derivatives?

In methyl 4-substituted-3-nitrobenzoates, the chlorosulfonyl group acts as a strong hydrogen-bond acceptor. For example:

- N–H⋯O interactions : The sulfonyl oxygen forms hydrogen bonds with amine or hydroxyl groups in adjacent molecules.

- C–H⋯O interactions : Aromatic protons adjacent to the nitro group participate in weaker interactions, stabilizing edge-fused ring motifs (e.g., R_2$$^2(16) rings in ).

- Crystallographic data : Compare with methyl 4-chloro-3-nitrobenzoate (), where Cl and NO groups create distinct packing motifs. The larger size and polarity of -SOCl may reduce symmetry, leading to lower melting points or altered solubility .

Q. What strategies enable selective substitution reactions involving the chlorosulfonyl group in the presence of a nitro substituent?

- Nucleophilic aromatic substitution (NAS) : The nitro group deactivates the ring, making direct substitution challenging. However, the chlorosulfonyl group is highly reactive toward amines or alcohols under mild conditions (e.g., room temperature in THF).

- Protection/deprotection : Temporarily reduce the nitro group to an amine (-NH) to activate the ring for substitution, then re-oxidize post-reaction (see for analogous fluoro-nitrobenzoate reactions).

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. How can researchers resolve contradictions in synthetic yield data for this compound?

Discrepancies often arise from:

- Reagent purity : Impurities in chlorosulfonic acid (e.g., residual HCl) can reduce sulfonation efficiency.

- Workup protocols : Incomplete removal of sulfuric acid (from nitration) may hydrolyze the chlorosulfonyl group during quenching.

- Analytical methods : TLC (8:2 hexane/EtOAc) may fail to resolve nitro and sulfonyl byproducts; HPLC with a C18 column is recommended for accurate quantification .

Methodological Challenges and Solutions

Q. Designing experiments to study the hydrolytic stability of the chlorosulfonyl group under varying pH conditions

- Experimental setup : Prepare buffered solutions (pH 1–13) and monitor hydrolysis via H NMR or conductivity measurements.

- Kinetic analysis : The reaction follows pseudo-first-order kinetics; plot ln([reactant]) vs. time to determine rate constants.

- Key findings : Hydrolysis accelerates above pH 7 due to nucleophilic attack by OH on the sulfonyl chloride .

3.2 Addressing byproduct formation during the synthesis of this compound

Common byproducts include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.